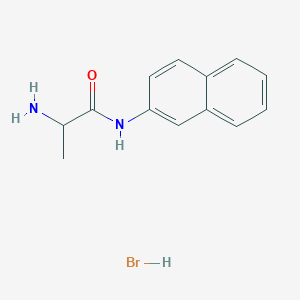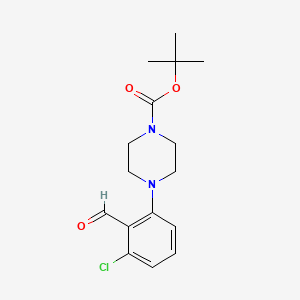![molecular formula C18H16N2O B12281188 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile is an organic compound with a complex structure that includes a biphenyl core, a carbonyl group, and a dimethylamino group attached to an acrylonitrile moiety
Méthodes De Préparation
The synthesis of 2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Attachment of the Acrylonitrile Moiety: The acrylonitrile group can be attached through a Knoevenagel condensation reaction with malononitrile.
Dimethylamino Group Addition:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Addition: The acrylonitrile moiety can participate in addition reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile can be compared with other similar compounds, such as:
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)propionitrile: This compound has a similar structure but with a propionitrile group instead of an acrylonitrile group.
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)butyronitrile: This compound features a butyronitrile group, leading to different chemical properties and reactivity.
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)pentanonitrile: The presence of a pentanonitrile group in this compound results in unique applications and reactivity compared to the acrylonitrile derivative.
Propriétés
Formule moléculaire |
C18H16N2O |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3/b17-13+ |
Clé InChI |
AYEFOUQDSVWIDL-GHRIWEEISA-N |
SMILES isomérique |
CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)








![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)
